molecular formula C20H20ClNO4 B4614522 3-(5-{[(2-hydroxy-2-phenylethyl)amino]methyl}-2-furyl)benzoic acid hydrochloride

3-(5-{[(2-hydroxy-2-phenylethyl)amino]methyl}-2-furyl)benzoic acid hydrochloride

Cat. No.: B4614522
M. Wt: 373.8 g/mol
InChI Key: KMGLYTAYCBMQKL-UHFFFAOYSA-N
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Description

3-(5-{[(2-hydroxy-2-phenylethyl)amino]methyl}-2-furyl)benzoic acid hydrochloride is a useful research compound. Its molecular formula is C20H20ClNO4 and its molecular weight is 373.8 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 373.1080858 g/mol and the complexity rating of the compound is 424. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Optimization and Selectivity in EP Receptor Antagonists

  • Research into sulfonamide derivatives, including compounds structurally related to furan and benzoic acid, has been focused on creating highly selective EP1 receptor antagonists. These studies aim to reduce inhibitory activity against hepatic cytochrome P450 isozymes, minimizing potential drug interactions and enhancing selectivity and therapeutic potential (Naganawa et al., 2006).

Biosynthesis of Natural Products

  • The precursor role of 3-Amino-5-hydroxy benzoic acid (3,5-AHBA) in the biosynthesis of a vast group of natural products, including naphthalenic and benzenic ansamycins, highlights the importance of related structures in natural product synthesis. Understanding these pathways offers insights into the production of complex molecules with potential applications in drug discovery and development (Kang, Shen, & Bai, 2012).

Properties

IUPAC Name

3-[5-[[(2-hydroxy-2-phenylethyl)amino]methyl]furan-2-yl]benzoic acid;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H19NO4.ClH/c22-18(14-5-2-1-3-6-14)13-21-12-17-9-10-19(25-17)15-7-4-8-16(11-15)20(23)24;/h1-11,18,21-22H,12-13H2,(H,23,24);1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KMGLYTAYCBMQKL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C(CNCC2=CC=C(O2)C3=CC(=CC=C3)C(=O)O)O.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H20ClNO4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

373.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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3-(5-{[(2-hydroxy-2-phenylethyl)amino]methyl}-2-furyl)benzoic acid hydrochloride
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Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.